1alpha-Hydroxytorilin

Description

Overview of Sesquiterpenoids in Chemical Biology Research

Sesquiterpenoids are a subclass of terpenoids built from three isoprene (B109036) units, resulting in a 15-carbon skeleton. Their structural diversity is immense, encompassing a wide array of cyclic and acyclic frameworks. researchgate.netmdpi.com This structural variety gives rise to a broad spectrum of biological activities, making them a fertile ground for drug discovery and chemical biology research. nih.govmdpi.com

Fungi and plants are prolific producers of sesquiterpenoids, where these compounds often play ecological roles in defense and communication. nih.gov In chemical biology, sesquiterpenoids are investigated for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and cytotoxic (anticancer) properties. researchgate.netrsc.org The functional groups and stereochemistry of these molecules are crucial determinants of their biological targets and efficacy.

Historical Context of 1alpha-Hydroxytorilin Discovery

This compound was first identified from the fruits of Torilis japonica (Umbelliferae), a plant used in traditional medicine. medchemexpress.comkoreascience.krslu.se Its structure was elucidated through spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry. koreascience.kr The "1alpha-hydroxy" designation refers to the specific spatial orientation of a hydroxyl group at the first carbon position of the torilin (B145917) core structure.

Further phytochemical investigations have also reported its presence in other plants, such as Cnidium monnieri. koreascience.kr The isolation and characterization of this compound and its isomers, like 1beta-hydroxytorilin, have allowed for comparative studies of their biological effects. koreascience.krpageplace.de

Significance of this compound in Contemporary Natural Product Research

The significance of this compound in modern research lies primarily in its demonstrated biological activities, particularly its cytotoxic effects against various cancer cell lines. researchgate.netmedchemexpress.com Research has shown its ability to inhibit the growth of human lung carcinoma (A549), ovarian cancer (SK-OV-3), melanoma (SK-MEL-2), and colon cancer (HCT15) cells. medchemexpress.commedchemexpress.com

These findings position this compound as a lead compound for the development of new anticancer agents. Current research continues to explore its mechanism of action and potential for chemical modification to enhance its potency and selectivity. Its activity profile underscores the importance of continued exploration of natural products for novel therapeutic leads.

Detailed Research Findings

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | ED50 (µg/mL) | Reference |

| A549 | Human Lung Carcinoma | 20.52 | medchemexpress.com |

| SK-OV-3 | Human Ovarian Cancer | 18.24 | medchemexpress.com |

| SK-MEL-2 | Human Melanoma | 17.48 | medchemexpress.com |

| HCT15 | Human Colon Cancer | 42.54 | medchemexpress.com |

| LLC | Lewis Lung Carcinoma | 34.0 | researchgate.netresearchgate.net |

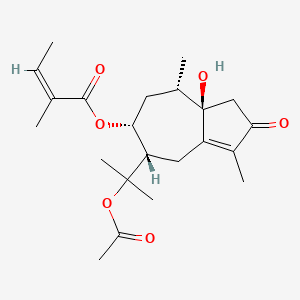

Structure

3D Structure

Properties

IUPAC Name |

[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O6/c1-8-12(2)20(25)27-19-9-13(3)22(26)11-18(24)14(4)16(22)10-17(19)21(6,7)28-15(5)23/h8,13,17,19,26H,9-11H2,1-7H3/b12-8-/t13-,17-,19+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHITMOTGBUVPS-CCWJTCTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@@]2(CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies of 1alpha Hydroxytorilin

Plant Source Identification: Torilis japonica (Umbelliferae) as a Primary Origin

1alpha-Hydroxytorilin is a naturally occurring sesquiterpenoid that has been successfully isolated from Torilis japonica (DC.), a plant belonging to the Umbelliferae family. medchemexpress.comnih.govkoreascience.kr This plant, commonly known as Japanese hedge parsley, is widely distributed in regions of Korea, Japan, and China. koreascience.kr The fruits of T. japonica are the specific part of the plant from which this compound and other related guaiane-type sesquiterpenoids are extracted. nih.govkoreascience.kr Research has consistently identified this species as a reliable and primary source for obtaining this particular chemical compound. medchemexpress.comkoreascience.krimmunomart.commedchemexpress.commedchemexpress.com

Extraction Techniques from Plant Matrix

The initial step in isolating this compound involves a comprehensive extraction process from the plant material. The air-dried fruits of Torilis japonica are first subjected to extraction with methanol (B129727). nih.govkoreascience.kr This methanolic extract then undergoes further processing.

A key step in the extraction is the partitioning of the methanol extract. This is typically achieved using a solvent of differing polarity, such as methylene (B1212753) chloride. This process results in a methylene chloride-soluble fraction, which is enriched with the desired sesquiterpenoids, including this compound. nih.govkoreascience.kr This fractionation is crucial for removing a significant portion of interfering compounds and concentrating the target molecules for subsequent purification steps.

Chromatographic Separation Strategies

Following extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of compounds present in the crude extract. This multi-step purification is essential to achieve a high degree of purity.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a fundamental technique used in the purification of this compound. nih.govkoreascience.kr The methylene chloride-soluble fraction is applied to a silica gel column. koreascience.kr Different solvent systems are used to elute the compounds based on their polarity. For instance, a chloroform-methanol mixture (e.g., 35:1 v/v) can be used to initially fractionate the extract into several subfractions. koreascience.kr Further separation of these subfractions is often achieved using a gradient of n-hexane and ethyl acetate (B1210297) (e.g., 3:1 or 2:1 v/v). koreascience.kr This method effectively separates compounds with different affinities for the silica gel stationary phase, allowing for the isolation of fractions enriched in this compound. koreascience.kr

Sephadex LH-20 Column Chromatography

To further purify the fractions obtained from silica gel chromatography, Sephadex LH-20 column chromatography is utilized. nih.govkoreascience.kr This technique separates molecules based on their size and polarity. The subfractions containing this compound are chromatographed over a Sephadex LH-20 column using methanol as the mobile phase. koreascience.kr This step is particularly effective in removing remaining impurities and isolating the target compound. koreascience.kr

Thin-Layer Chromatography (TLC) Applications

Throughout the isolation process, Thin-Layer Chromatography (TLC) plays a crucial role in monitoring the separation process. koreascience.kr TLC plates coated with silica gel 60 F254 are used to analyze the fractions obtained from column chromatography. koreascience.kr This allows for the rapid identification of fractions containing the desired compound by comparing their retention factor (Rf) values to that of a known standard. It is an indispensable tool for guiding the fractionation and purification strategy.

High-Performance Liquid Chromatography (HPLC) for Purification

For achieving the highest purity of this compound, High-Performance Liquid Chromatography (HPLC) is a powerful tool. researchgate.net While traditional column chromatography methods provide significant purification, HPLC offers higher resolution and efficiency in separating closely related compounds. nih.govnih.gov Reversed-phase HPLC, in particular, is a common method for the final purification of natural products like sesquiterpenoids. nih.gov This technique separates compounds based on their hydrophobicity, providing a final polishing step to yield highly pure this compound.

Research Findings on the Isolation of this compound

| Technique | Description | Reference |

| Plant Source | The fruits of Torilis japonica (Umbelliferae) are the primary source for the isolation of this compound. | nih.govkoreascience.kr |

| Extraction | The dried fruits are extracted with methanol, and the resulting extract is partitioned with methylene chloride to yield a soluble fraction enriched in the target compound. | nih.govkoreascience.kr |

| Silica Gel Chromatography | The methylene chloride fraction is subjected to silica gel column chromatography using solvent systems like chloroform-methanol and n-hexane-ethyl acetate to separate compounds based on polarity. | koreascience.kr |

| Sephadex LH-20 Chromatography | Fractions from silica gel chromatography are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate molecules by size. | koreascience.kr |

| Thin-Layer Chromatography | TLC is used throughout the process to monitor the separation and identify fractions containing this compound. | koreascience.kr |

| High-Performance Liquid Chromatography | HPLC is employed as a final purification step to achieve high-purity this compound. | researchgate.net |

Structural Elucidation Strategies for 1alpha Hydroxytorilin

Overview of Spectroscopic and Spectrometric Techniques

The structural elucidation of 1alpha-Hydroxytorilin is accomplished through a synergistic application of several powerful analytical techniques. nih.gov At the forefront is Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon-hydrogen framework of the molecule. uobasrah.edu.iqresearchgate.net This includes one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR, which identify the types and numbers of protons and carbons, and two-dimensional (2D) NMR techniques that reveal the connectivity between these atoms. youtube.comemerypharma.com

Complementing NMR is Mass Spectrometry (MS), a technique that provides the precise molecular weight and elemental composition of the compound, leading to the determination of its molecular formula. nih.govresearchgate.net Further stereochemical details, crucial for understanding the three-dimensional arrangement of the molecule, are often obtained through optical rotation measurements. wikipedia.orgsaskoer.ca Finally, a comparative analysis of the spectroscopic data with that of known related compounds, in this case, other guaiane (B1240927) sesquiterpenoids, serves as a crucial step for structural confirmation. koreascience.krresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of the structural elucidation of organic molecules like this compound. By observing the behavior of atomic nuclei in a magnetic field, NMR provides a wealth of information about the molecule's structure.

One-dimensional NMR provides the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons in the molecule and their immediate electronic environment. Information about neighboring protons can also be deduced from the splitting patterns of the signals. The ¹³C NMR spectrum, in turn, indicates the number of non-equivalent carbon atoms present in the molecule. uobasrah.edu.iqresearchgate.net For this compound, the chemical shifts in the ¹³C NMR spectrum are particularly informative. For instance, the chemical shift value for C-1 at approximately 82.7 ppm is characteristic and differs from its epimer, 1beta-hydroxytorilin, where the C-1 signal appears at around 79.0 ppm. koreascience.kr

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 82.7 |

| C-1' | 166.6 |

| C-1" | 170.3 |

While 1D NMR provides information about the individual atoms, 2D NMR techniques are essential for establishing the connectivity between them. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps in tracing out the spin systems within the molecule. emerypharma.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comemerypharma.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique that reveals correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule and for placing functional groups like esters and hydroxyl groups. emerypharma.comkoreascience.krsdsu.edu

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to calculate a unique molecular formula. researchgate.net The molecular formula for this compound has been determined to be C₂₂H₃₂O₆. nih.gov This information is fundamental and provides the basis for interpreting the NMR data.

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution. wikipedia.orgsaskoer.ca This physical property is crucial for determining the stereochemistry of a molecule. saskoer.ca Enantiomers will rotate light in equal but opposite directions. The direction of rotation (dextrorotatory (+) or levorotatory (-)) and its magnitude are characteristic of a specific stereoisomer. wikipedia.org

For this compound, the optical rotation has been measured as a positive value, specifically [α]D +8.2°. This positive rotation is a key characteristic that distinguishes it from its diastereomer, 1beta-hydroxytorilin, which exhibits a negative optical rotation of -2.5°. koreascience.kr A previously reported value for this compound isolated from Cnidium monnieri was [α]D +12.4°, further confirming the dextrorotatory nature of this compound. koreascience.kr

Comparison with Known Guaiane Sesquiterpenoids for Structural Confirmation

A final and crucial step in the structural elucidation of a natural product is the comparison of its spectroscopic data with that of known, structurally related compounds. koreascience.krresearchgate.net In the case of this compound, its NMR and optical rotation data were compared with those of other known guaiane sesquiterpenoids, including its epimer 1beta-hydroxytorilin and the parent compound torilin (B145917). nih.govkoreascience.kr This comparison helps to confirm the proposed structure and assign the relative and absolute stereochemistry with a higher degree of confidence. The close similarity of the HMBC and NOESY correlation patterns between this compound and 1beta-hydroxytorilin, with the main difference being the stereochemistry at C-1, strongly supports the structural assignment. koreascience.kr

Chemotaxonomic and Biogenetic Considerations

Classification within the Guaiane (B1240927) Sesquiterpenoid Family

1α-Hydroxytorilin is categorized as a member of the guaiane-type sesquiterpenoids. This classification is based on its core chemical structure, which features a bicyclic system composed of a five-membered ring fused to a seven-membered ring. This characteristic guaiane skeleton is a common motif in a diverse array of natural products, particularly those isolated from plants.

The systematic name for 1α-Hydroxytorilin is 11-acetoxy-8-angeloyloxy-1α-hydroxy-4-guaien-3-one. This nomenclature further specifies its chemical identity, indicating the presence of an acetoxy group at position 11, an angeloyloxy group at position 8, and a hydroxyl group at the alpha position of the first carbon, all attached to a guaian-3-one framework with a double bond at the fourth position.

Relationship to Precursor Compounds

Phytochemical investigations have revealed that 1α-Hydroxytorilin co-occurs with structurally similar compounds, most notably torilin (B145917) and 1β-Hydroxytorilin, in plants such as Torilis japonica (Japanese hedge parsley). This co-occurrence strongly suggests a close biogenetic relationship between these molecules.

It is hypothesized that torilin serves as the direct precursor to its hydroxylated derivatives. The introduction of a hydroxyl group at the C-1 position of the torilin molecule, through a stereospecific enzymatic reaction, would yield either 1α-Hydroxytorilin or 1β-Hydroxytorilin, depending on the orientation of the newly added hydroxyl group. This type of hydroxylation is a common transformation in the biosynthesis of secondary metabolites in plants, often catalyzed by cytochrome P450 monooxygenases.

Table 1: Related Guaiane Sesquiterpenoids from Torilis japonica

| Compound Name | Chemical Formula | Key Functional Groups |

|---|---|---|

| Torilin | C22H30O5 | Guaian-3-one, Acetoxy, Angeloyloxy |

| 1α-Hydroxytorilin | C22H30O6 | Guaian-3-one, Acetoxy, Angeloyloxy, 1α-Hydroxy |

Biogenetic Pathways of Guaiane-Type Sesquiterpenoids (Theoretical and Proposed)

The biosynthesis of guaiane-type sesquiterpenoids, including 1α-Hydroxytorilin, is believed to follow the well-established terpenoid pathway, commencing with primary metabolites. The proposed biosynthetic route is outlined below:

Formation of Farnesyl Pyrophosphate (FPP): The pathway originates from the condensation of three molecules of isopentenyl pyrophosphate (IPP), which are derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, to form the C15 precursor, farnesyl pyrophosphate (FPP).

Cyclization to Germacrene Intermediates: FPP undergoes a series of enzymatic cyclizations, catalyzed by sesquiterpene synthases. The initial step typically involves the formation of a macrocyclic germacrene cation, which can then be deprotonated to yield various germacrene isomers, such as germacrene A.

Formation of the Guaiane Skeleton: The germacrene intermediate is then reprotonated, initiating a second cyclization event to form the characteristic bicyclic researchgate.netresearchgate.net guaiane skeleton. This step is crucial in establishing the core structure of all guaiane-type sesquiterpenoids.

Post-Cyclization Modifications: Following the formation of the basic guaiane framework, a series of post-cyclization modifications occur. These reactions, catalyzed by a variety of enzymes including hydroxylases, acyltransferases, and oxidoreductases, are responsible for the vast structural diversity observed within this family of compounds.

In the specific case of 1α-Hydroxytorilin, it is proposed that the guaiane skeleton undergoes a series of enzymatic modifications, including the introduction of the ketone at C-3, the acetoxy group at C-11, and the angeloyloxy group at C-8, to form the precursor torilin. Subsequently, a stereospecific hydroxylation at the C-1α position, likely mediated by a cytochrome P450 enzyme, yields 1α-Hydroxytorilin.

Table 2: Proposed Biogenetic Pathway Summary for 1α-Hydroxytorilin

| Step | Precursor(s) | Key Intermediate(s)/Product | Enzyme Class (Proposed) |

|---|---|---|---|

| 1 | Isopentenyl Pyrophosphate (IPP) | Farnesyl Pyrophosphate (FPP) | Prenyltransferase |

| 2 | Farnesyl Pyrophosphate (FPP) | Germacrene A | Sesquiterpene Synthase |

| 3 | Germacrene A | Guaiane Skeleton | Sesquiterpene Synthase |

| 4 | Guaiane Skeleton | Torilin | Oxidoreductases, Acyltransferases |

Advanced Research on Biological Activities of 1alpha Hydroxytorilin

Anti-proliferative Activity in Research Cell Line Models

Preclinical research has identified 1alpha-Hydroxytorilin, a guaiane-type sesquiterpenoid, as a compound with notable anti-proliferative effects against various human tumor cell lines. This has led to further investigation into its potential as a cytotoxic agent in cancer research.

Cytotoxicity against Human Tumor Cell Lines

Studies have demonstrated that this compound exhibits cytotoxic activity against a range of human tumor cell lines. medchemexpress.euresearchgate.net Specifically, its effects have been observed in the following cell lines:

A549 (Lung Carcinoma): this compound has shown cytotoxic effects against A549 cells. medchemexpress.euresearchgate.net

SK-OV-3 (Ovarian Cancer): Research indicates the cytotoxic potential of this compound in SK-OV-3 cell lines. medchemexpress.euresearchgate.net

SK-MEL-2 (Melanoma): Cytotoxic activity has been reported in SK-MEL-2 melanoma cells. medchemexpress.euresearchgate.net

HCT15 (Colon Cancer): this compound has demonstrated cytotoxicity against HCT15 colon cancer cells. medchemexpress.euresearchgate.net

MCF-7 (Breast Cancer): While some related compounds have shown activity against MCF-7 cells, specific data for this compound's direct effect on this cell line is less consistently reported in the primary search results. researchgate.net

LLC (Lewis Lung Carcinoma): this compound, along with torilin (B145917) and 1beta-hydroxytorilin, displayed cytotoxic effects against LLC cells with IC50 values of 34.0, 31.3, and 32.5 μg/mL, respectively. slu.seresearchgate.net

The cytotoxic efficacy of this compound is often quantified by its ED50 or IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. For instance, the reported ED50 values for this compound against A549, SK-OV-3, SK-MEL-2, and HCT15 tumor cells are 20.52, 18.24, 17.48, and 42.54 μg/mL, respectively. medchemexpress.eumedchemexpress.com

Interactive Data Table: Cytotoxicity of this compound in Human Tumor Cell Lines Below is a sortable and searchable table summarizing the cytotoxic activity of this compound.

Cell Viability Assays in Research Settings

The anti-proliferative effects of this compound and related compounds are commonly evaluated using various cell viability assays. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. abcam.com

SRB (Sulphorhodamine B) Assay: The Sulforhodamine B (SRB) bioassay is a method used to determine cytotoxicity. Studies have used this assay to evaluate the cytotoxic effects of compounds isolated from Torilis japonica, including this compound, against various human cancer cell lines. slu.se

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The MTT assay is another colorimetric assay used to assess cell metabolic activity. nih.gov It is a common method for measuring the cytotoxic effects of compounds like those found in Carpesium faberi. researchgate.netnih.gov

CCK-8 (Cell Counting Kit-8) Assay: The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which produces a water-soluble formazan (B1609692) dye upon reduction by dehydrogenases in living cells. dojindo.comabcam.com This assay is known for its sensitivity and is used to determine cell viability in proliferation and cytotoxicity studies. dojindo.combosterbio.com

Investigations into Anti-inflammatory Properties (Preclinical)

Preclinical studies have begun to explore the anti-inflammatory potential of guaianolide sesquiterpenoids, the class of compounds to which this compound belongs. nih.gov Research on related compounds and plant extracts containing these molecules suggests a possible role in modulating inflammatory pathways. nih.govmdpi.comresearchgate.net

For instance, studies on other natural compounds have shown that they can exert anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPKs, which are involved in the production of pro-inflammatory mediators. nih.gov Some phytochemicals have been shown to reduce the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. frontiersin.org While direct evidence for this compound is still emerging, the anti-inflammatory activity of structurally similar compounds provides a basis for further investigation. nih.gov

Enzyme Inhibition Studies

Research into the enzyme-inhibiting properties of compounds structurally related to this compound has shown some interesting findings, particularly concerning 5alpha-reductase.

5alpha-reductase inhibition in vitro for related compounds

5alpha-reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org Inhibition of this enzyme is a therapeutic strategy for conditions like benign prostatic hyperplasia. nih.govdrugs.com

In vitro studies have shown that torilin, a compound structurally similar to this compound and also isolated from Torilis japonica, exhibits inhibitory activity against 5alpha-reductase. researchgate.net The IC50 value for torilin was found to be 31.7 +/- 4.23 microM. researchgate.net This suggests that the guaiane (B1240927) skeleton is important for this inhibitory activity. researchgate.net While these findings pertain to torilin, they provide a strong rationale for investigating the 5alpha-reductase inhibitory potential of this compound.

Anti-angiogenic Activity Research (for related compounds)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. tbzmed.ac.ir Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. dergipark.org.tr

Research on compounds related to this compound has indicated potential anti-angiogenic properties. For example, torilin has been shown to decrease neovascularization in chick embryos and inhibit basic fibroblast growth factor-induced vessel formation in mice. researchgate.net The anti-angiogenic effects of many natural compounds are often attributed to their ability to interfere with signaling pathways such as the VEGF/VEGFR axis and the HIF-1α pathway. mdpi.comnih.govplos.org While direct studies on the anti-angiogenic activity of this compound are not extensively detailed in the provided search results, the activity of related sesquiterpenes suggests this is a promising area for future research.

Other Emerging Biological Activities in Model Systems

Beyond the well-documented anti-proliferative and potential anti-inflammatory activities, emerging research suggests other biological activities for this compound and related compounds in various model systems. These guaianolide sesquiterpenes, primarily isolated from plants of the Apiaceae and Asteraceae families, represent a diverse class of bioactive metabolites. nih.gov

For example, some sesquiterpenes have been investigated for their effects on apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net Mechanistic studies on related compounds have explored the induction of apoptosis through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, the broader class of sesquiterpenoids has been associated with a wide range of pharmacological effects, highlighting the potential for discovering novel therapeutic applications for compounds like this compound. pageplace.de

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the "Mechanistic Investigations of this compound's Biological Action" that strictly adheres to the provided outline. Extensive and targeted searches for "this compound" in conjunction with the specific topics outlined—such as its impact on cell proliferation pathways, mechanisms of cytotoxicity, molecular docking studies, effects on the PI3K/Akt and JNK signaling pathways, and preclinical animal model studies for disease mechanisms—did not yield sufficient specific data.

The creation of a thorough, informative, and scientifically accurate article as per the user's instructions requires dedicated research studies focusing on these precise aspects of this compound. Without such foundational scientific evidence, generating content for each specified section and subsection would lead to speculation and would not meet the required standards of scientific accuracy.

Therefore, to uphold the principles of providing accurate and fact-based information, the requested article cannot be constructed at this time due to the lack of specific research findings on the mechanistic actions of this compound.

Mechanistic Investigations of 1alpha Hydroxytorilin S Biological Action

Preclinical Animal Model Studies for Disease Mechanisms (excluding clinical efficacy)

Tumor Growth Inhibition in Xenograft Models

Detailed in vivo studies investigating the direct inhibitory effects of 1alpha-hydroxytorilin on tumor growth using xenograft models are not extensively available in the current body of scientific literature. While the broader class of guaianolide sesquiterpenes has demonstrated anti-tumor properties in various preclinical models, specific data for this compound is limited. Research into related compounds, such as torilin (B145917), also isolated from Torilis japonica, has shown anti-angiogenic and anti-invasive activities, which are crucial mechanisms for controlling tumor growth and metastasis. These studies provide a foundational hypothesis that this compound may operate through similar pathways. However, without direct experimental evidence from xenograft studies involving this compound, its efficacy and specific molecular targets in a living organism cannot be definitively ascertained.

Future research should prioritize the evaluation of this compound in established xenograft models of various cancers. Such studies would be instrumental in determining its potential as a therapeutic agent and would provide the necessary data to construct a comprehensive profile of its anti-cancer activity.

Interactive Data Table: Summary of Future Research Needs for this compound in Xenograft Models

| Research Question | Suggested Xenograft Model | Key Parameters to Measure | Potential Endpoints |

| Efficacy in inhibiting primary tumor growth | Human cancer cell lines (e.g., breast, lung, colon) subcutaneously implanted in immunocompromised mice. | Tumor volume, tumor weight, animal body weight. | Tumor growth inhibition rate, survival analysis. |

| Mechanism of action in vivo | Orthotopic xenograft models to mimic the tumor microenvironment. | Immunohistochemistry for proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and angiogenesis markers (e.g., CD31). | Elucidation of molecular pathways, identification of biomarkers. |

| Anti-metastatic potential | Metastatic xenograft models (e.g., tail vein injection). | Quantification of metastatic nodules in target organs (e.g., lungs, liver). | Assessment of metastatic burden, identification of anti-invasive mechanisms. |

Modulation of Inflammatory Responses in Animal Models

Similar to the research on its anti-cancer effects, there is a notable scarcity of published studies detailing the modulation of inflammatory responses by this compound in animal models. The anti-inflammatory properties of sesquiterpene lactones are well-documented, with many compounds from this class known to inhibit key inflammatory mediators and signaling pathways, such as NF-κB. This provides a strong rationale for investigating this compound in this context.

To date, no specific data from in vivo models of inflammation, such as carrageenan-induced paw edema, lipopolysaccharide-induced systemic inflammation, or models of chronic inflammatory diseases, have been reported for this compound. Consequently, its potential to mitigate inflammatory processes, the effective dose range, and the underlying mechanisms in a physiological setting remain to be elucidated.

Interactive Data Table: Proposed In Vivo Models for Investigating the Anti-inflammatory Effects of this compound

| Inflammatory Model | Animal Species | Key Inflammatory Markers to Assess | Expected Outcomes |

| Carrageenan-induced paw edema | Rat/Mouse | Paw volume, myeloperoxidase (MPO) activity, cytokine levels (e.g., TNF-α, IL-6) in paw tissue. | Reduction in acute inflammation and neutrophil infiltration. |

| Lipopolysaccharide (LPS)-induced systemic inflammation | Mouse | Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), organ damage markers. | Systemic anti-inflammatory effects, protection against endotoxic shock. |

| Collagen-induced arthritis | Mouse | Clinical arthritis score, paw swelling, histological assessment of joint damage, cytokine and antibody levels. | Amelioration of chronic autoimmune inflammation and joint destruction. |

Chemical Synthesis and Analog Development in 1alpha Hydroxytorilin Research

Approaches to Total Synthesis of 1alpha-Hydroxytorilin (Theoretical and Reported for Analogs)

The complex hydroazulene framework of guaiane (B1240927) sesquiterpenoids presents a significant synthetic challenge. However, various strategies have been successfully employed for the total synthesis of related compounds, offering insights into potential routes for this compound.

One theoretical approach could involve a convergent strategy, where the seven-membered and five-membered rings are constructed separately and then fused. Key reactions in such a strategy might include intramolecular cyclization reactions to form the bicyclic core. For instance, a transannular Morita-Baylis-Hillman reaction has been utilized as a key step in an approximation to the synthesis of several guaiane sesquiterpenes, such as γ-Gurjunene and Clavukerin A. mdpi.com This reaction allows for the formation of the characteristic bicyclo[5.3.0]decane skeleton.

Another potential strategy, inspired by the enantioselective synthesis of the guaiane sesquiterpene (−)-oxyphyllol, could involve a regio- and diastereoselective hydration of an olefin and a transannular epoxide opening as key steps. nih.govbeilstein-journals.org This approach has proven effective in constructing the hydroazulene core with high stereocontrol. The synthesis of versatile Apiaceae scaffolds has also been achieved through an oxy-Cope/ene reaction cascade, which could be adapted for the synthesis of this compound's core structure. acs.org

A retrosynthetic analysis of this compound suggests that key disconnections could be made at the ester linkages, simplifying the target to a core guaianolide structure. The stereoselective installation of the hydroxyl groups, particularly the 1-alpha hydroxyl group, would be a critical challenge to address in any total synthesis endeavor.

Semisynthesis Strategies from Related Natural Products

Given the structural complexity of this compound, semisynthesis from more abundant, structurally related natural products presents an attractive alternative to total synthesis. Torilin (B145917), which lacks the 1-alpha hydroxyl group, is a potential starting material. The introduction of the hydroxyl group at the C1 position would be a key transformation. This could potentially be achieved through stereoselective oxidation methodologies.

Other guaiane sesquiterpenes isolated from various plant sources could also serve as precursors. The feasibility of such an approach would depend on the availability of suitable starting materials and the development of efficient and stereoselective methods for the necessary chemical modifications. These modifications might include oxidation, reduction, acylation, and deacylation reactions to arrive at the target molecule.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs of this compound are driven by the need to understand the structural requirements for its biological activity and to develop compounds with improved potency and selectivity. Modifications can be targeted at various positions of the guaiane skeleton.

Key areas for modification include:

The Ester Side Chains: The angeloyl and acetyl groups at C8 and C11, respectively, can be replaced with other acyl groups of varying chain length, branching, and electronic properties.

The Hydroxyl Group: The free hydroxyl group at C1 can be esterified, etherified, or oxidized to a ketone to probe its role in receptor binding or metabolic stability.

The Cyclopentenone Ring: Modifications to the α,β-unsaturated ketone system, such as reduction of the double bond or addition of substituents, could influence cytotoxic activity.

The synthesis of these analogs would typically involve the isolation of the natural product followed by chemical modification. For instance, esterification or etherification of the hydroxyl group can be achieved using standard acylation or alkylation procedures. The synthesis of novel ester derivatives would involve the hydrolysis of the existing ester groups followed by re-esterification with different carboxylic acids.

Structure-Activity Relationship (SAR) Studies based on Synthetic Analogs

Structure-activity relationship (SAR) studies are essential for identifying the key structural features of this compound that contribute to its cytotoxic effects. By synthesizing and evaluating a series of analogs, researchers can build a comprehensive understanding of the pharmacophore.

Based on studies of other guaiane-type sesquiterpene lactones, several structural motifs are often crucial for cytotoxicity. nih.govresearchgate.net The presence of an α-methylene-γ-lactone moiety is a common feature in many biologically active sesquiterpenoids and is known to be an important alkylating agent that can react with biological nucleophiles. researchgate.net Although this compound does not possess a lactone ring, the α,β-unsaturated ketone in the cyclopentenone ring can act as a Michael acceptor, a feature often associated with cytotoxicity in other sesquiterpenoids. researchgate.net

SAR studies on chlorinated guaianolides have shown that the type and position of halogenation, as well as the presence of other functional groups, significantly influence their cytotoxic potency. nih.gov For this compound analogs, it is hypothesized that the stereochemistry of the hydroxyl group at C1 is critical for its activity. The nature of the ester groups at C8 and C11 is also expected to play a significant role in modulating the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets.

Systematic modification of these functional groups and evaluation of the resulting analogs against various cancer cell lines would provide valuable SAR data. This information would be instrumental in the design of new, more potent, and selective anticancer agents based on the this compound scaffold.

Interactive Data Table: Key Structural Features of Guaiane Sesquiterpenoids and Their Postulated Influence on Cytotoxicity

| Structural Feature | General Observation from Analog Studies | Potential Relevance to this compound |

| α,β-Unsaturated Carbonyl | Often crucial for Michael addition with biological nucleophiles, contributing to cytotoxicity. researchgate.netresearchgate.net | The cyclopentenone moiety in this compound likely contributes to its cytotoxic activity. |

| Ester Groups | The nature and position of ester groups can influence lipophilicity, cell permeability, and binding affinity. | The angeloyl and acetyl groups are expected to be important for the activity of this compound. |

| Hydroxyl Groups | The position and stereochemistry of hydroxyl groups can be critical for hydrogen bonding interactions with target proteins. | The 1α-hydroxyl group is a key feature and likely plays a significant role in its biological activity. |

| Overall Lipophilicity | A balance of hydrophilic and lipophilic properties is generally required for good bioavailability and cell penetration. | Modifications of the ester and hydroxyl groups will alter the lipophilicity and could modulate activity. |

Future Research Directions and Applications in Chemical Biology

Elucidation of Complete Biosynthetic Pathway

A fundamental understanding of how 1alpha-Hydroxytorilin is synthesized in nature is a critical first step. The biosynthesis of guaianolide sesquiterpenes is known to be complex, often involving a series of enzymatic steps including cyclizations and oxidative modifications. nih.govmdpi.com Future research should focus on identifying the specific enzymes and genetic pathways responsible for the production of this compound in its source organism. This could be achieved through a combination of transcriptomic analysis and gene silencing or overexpression studies to identify candidate genes, followed by in vitro enzymatic assays to confirm their function. A detailed understanding of its biosynthesis could pave the way for synthetic biology approaches to produce this compound and its analogs in scalable quantities.

Comprehensive Target Identification and Validation using Advanced Omics Technologies

Identifying the molecular targets of this compound is paramount to understanding its mechanism of action. Modern "omics" technologies offer powerful tools for this purpose. nih.govresearchgate.net A comprehensive approach would involve:

Genomics and Transcriptomics: To identify changes in gene expression profiles in cells treated with this compound, providing clues about the pathways it modulates.

Proteomics: Techniques such as chemical proteomics can be employed to directly identify protein binding partners of this compound. mdpi.comsemanticscholar.org This could involve the synthesis of a tagged this compound probe for affinity purification-mass spectrometry experiments.

Metabolomics: To analyze changes in the cellular metabolome upon treatment, offering insights into the downstream effects of target engagement.

The integration of these multi-omics datasets will be crucial for generating a holistic view of the compound's biological effects and for prioritizing candidate targets for further validation. nih.gov

Development as a Chemical Probe for Biological Processes

With its unique structure, this compound has the potential to be developed into a chemical probe to study specific biological processes. nih.govnih.govacs.org Once a primary biological target is identified and validated, derivatives of this compound can be synthesized with minimal structural modifications to incorporate reporter tags such as fluorophores or biotin. These chemical probes would be invaluable tools for:

Visualizing the subcellular localization of its target protein.

Studying the dynamics of target engagement in living cells.

Facilitating the discovery of other proteins that interact with its primary target.

The development of a selective and potent chemical probe from the this compound scaffold would be a significant contribution to the field of chemical biology. nevadogroup.comlumblab.org

Exploring Research Applications in Drug Discovery Lead Compound Identification (Pre-clinical)

Guaianolide sesquiterpenoids have shown promise in various therapeutic areas, including oncology and inflammation. acs.orgnih.govresearchgate.net Preliminary in vitro studies should be conducted to assess the bioactivity of this compound across a panel of human cancer cell lines and in assays relevant to inflammation. Promising initial results would warrant further investigation into its potential as a lead compound in preclinical drug discovery. This would involve structure-activity relationship (SAR) studies, where a library of this compound analogs would be synthesized to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Table 1: Proposed Pre-clinical Evaluation of this compound

| Research Area | Experimental Approach | Key Parameters to be Evaluated |

| Oncology | Cell-based cytotoxicity assays | IC50 values against a panel of cancer cell lines |

| Apoptosis and cell cycle analysis | Induction of apoptosis, cell cycle arrest | |

| Inflammation | In vitro anti-inflammatory assays | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |

| Enzyme inhibition assays | Inhibition of key inflammatory enzymes (e.g., COX-2, iNOS) |

Investigation of Synergistic Effects with Other Research Compounds

Natural products often exhibit synergistic effects when used in combination with other therapeutic agents. oup.commdpi.com Future studies should explore the potential of this compound to enhance the efficacy of known anticancer drugs or anti-inflammatory agents. This could be particularly relevant in overcoming drug resistance. Checkerboard assays, where varying concentrations of this compound and a known drug are tested in combination, can be used to quantify the degree of synergy. Identifying synergistic combinations could open up new therapeutic strategies with improved efficacy and potentially reduced side effects.

Advanced Computational Chemistry Studies and Predictive Modeling

Computational chemistry and molecular modeling can play a crucial role in accelerating the research and development of this compound. researchgate.netpitt.edu Once a protein target is identified, molecular docking studies can be performed to predict the binding mode of this compound and to guide the design of more potent analogs. Molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the conformational changes induced upon binding. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives, thereby streamlining the lead optimization process.

Q & A

Q. Methodological Answer :

- Experimental Design : Follow protocols for natural product isolation or semi-synthesis, emphasizing solvent selection (e.g., polar aprotic solvents for stability), temperature control, and catalytic systems. Use column chromatography or HPLC for purification, validated via TLC and NMR .

- Reproducibility : Document all parameters (e.g., reaction time, stoichiometry) in the main manuscript, with detailed spectral data (e.g., H/C NMR, HRMS) in supplementary materials. Cross-reference with existing literature to identify deviations in stereochemical outcomes .

Basic Research Question: What analytical techniques are most reliable for distinguishing this compound from its structural isomers?

Q. Methodological Answer :

- Technique Selection : Combine X-ray crystallography (for absolute configuration) with advanced NMR methods (e.g., NOESY for spatial proximity analysis). Validate using computational chemistry tools (DFT calculations for energy-minimized conformers) .

- Data Validation : Compare retention times in HPLC with synthetic standards and quantify purity via mass spectrometry. Use IR spectroscopy to confirm functional groups (e.g., hydroxyl stretch at ~3200 cm) .

Advanced Research Question: How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Q. Methodological Answer :

- Hypothesis Testing : Design dose-response assays across multiple cell lines (e.g., cancer vs. normal) under standardized conditions (e.g., serum concentration, incubation time). Use ANOVA to assess variability .

- Contradiction Analysis : Investigate cell-specific factors (e.g., receptor expression via qPCR) or metabolite stability (e.g., LC-MS to detect degradation products). Replicate conflicting studies with identical protocols to isolate variables .

Advanced Research Question: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Q. Methodological Answer :

- SAR Workflow :

- Derivatization : Synthesize analogs with modifications at the hydroxyl or lactone groups.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases).

- In Vitro Validation : Test analogs in enzyme inhibition assays (e.g., IC measurements) and correlate with computational data .

- Data Interpretation : Apply multivariate analysis to identify key pharmacophores. Publish raw datasets to enable meta-analyses .

Advanced Research Question: How can researchers design mechanistic studies to identify this compound’s molecular targets in preclinical models?

Q. Methodological Answer :

- Target Identification :

- Validation : Confirm targets via co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) for binding kinetics. Include negative controls (e.g., scrambled siRNA) to reduce false positives .

Basic Research Question: What are the best practices for assessing this compound’s stability under physiological conditions?

Q. Methodological Answer :

- Stability Protocols :

- Data Reporting : Provide degradation curves and Arrhenius plots to predict shelf life. Compare with structurally related compounds to identify instability hotspots .

Advanced Research Question: How can researchers address scalability challenges in this compound synthesis for in vivo studies?

Q. Methodological Answer :

- Process Optimization :

- Batch vs. Flow Chemistry : Evaluate yield and purity in flow reactors to minimize intermediate isolation.

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Troubleshooting : Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, pressure). Publish failed attempts to guide community efforts .

Advanced Research Question: What interdisciplinary approaches are effective for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Q. Methodological Answer :

- Integrated Workflow :

- PK Studies : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models.

- PD Modeling : Apply compartmental models to correlate exposure with biomarker responses (e.g., cytokine levels).

- Machine Learning : Train algorithms on PK-PD datasets to predict dosing regimens for untested species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.